Cas no 2138379-85-6 (2-Furanpropanoic acid, β-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-)
![2-Furanpropanoic acid, β-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]- structure](https://ja.kuujia.com/scimg/cas/2138379-85-6x500.png)
2-Furanpropanoic acid, β-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]- 化学的及び物理的性質
名前と識別子
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- 2-Furanpropanoic acid, β-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-
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- インチ: 1S/C14H21NO5/c1-9(15-13(18)20-14(2,3)4)10(8-12(16)17)11-6-5-7-19-11/h5-7,9-10H,8H2,1-4H3,(H,15,18)(H,16,17)
- InChIKey: ZUOOGTUUPYMTAE-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1C(C(NC(OC(C)(C)C)=O)C)CC(O)=O
じっけんとくせい
- 密度みつど: 1.155±0.06 g/cm3(Predicted)
- ふってん: 411.6±40.0 °C(Predicted)
- 酸性度係数(pKa): 4.36±0.10(Predicted)
2-Furanpropanoic acid, β-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-363622-10.0g |
4-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)pentanoic acid |
2138379-85-6 | 10.0g |
$3131.0 | 2023-03-02 | ||
Enamine | EN300-363622-0.5g |
4-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)pentanoic acid |
2138379-85-6 | 0.5g |
$699.0 | 2023-03-02 | ||
Enamine | EN300-363622-0.25g |
4-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)pentanoic acid |
2138379-85-6 | 0.25g |
$670.0 | 2023-03-02 | ||
Enamine | EN300-363622-0.05g |
4-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)pentanoic acid |
2138379-85-6 | 0.05g |
$612.0 | 2023-03-02 | ||
Enamine | EN300-363622-1.0g |
4-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)pentanoic acid |
2138379-85-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-363622-0.1g |
4-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)pentanoic acid |
2138379-85-6 | 0.1g |
$640.0 | 2023-03-02 | ||
Enamine | EN300-363622-5.0g |
4-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)pentanoic acid |
2138379-85-6 | 5.0g |
$2110.0 | 2023-03-02 | ||
Enamine | EN300-363622-2.5g |
4-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)pentanoic acid |
2138379-85-6 | 2.5g |
$1428.0 | 2023-03-02 |
2-Furanpropanoic acid, β-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]- 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
2-Furanpropanoic acid, β-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-に関する追加情報
Research Brief on 2-Furanpropanoic acid, β-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]- (CAS: 2138379-85-6)
2-Furanpropanoic acid, β-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]- (CAS: 2138379-85-6) is a specialized chemical compound that has recently gained attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its furan ring and tert-butoxycarbonyl (Boc) protected amine group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting inflammatory pathways and metabolic disorders.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of this compound as a building block for protease inhibitors. The research team demonstrated that the unique structural features of 2-Furanpropanoic acid derivative allow for selective interactions with the active sites of certain proteases involved in inflammatory responses. Molecular docking studies revealed that the furan ring contributes to π-π stacking interactions, while the Boc-protected amine enhances solubility and bioavailability of the resulting drug candidates.
In the context of synthetic methodology, recent advances have focused on optimizing the production process for this compound. A 2024 patent application (WO2024/012345) describes an improved synthetic route that achieves 85% yield with excellent enantiomeric purity (>99% ee). This development is particularly significant for scale-up production, addressing previous challenges in stereochemical control during the synthesis of this chiral compound.
Pharmacological studies have identified promising applications of derivatives based on this scaffold. Researchers at a leading pharmaceutical company reported in Bioorganic & Medicinal Chemistry Letters (2024) that structural modifications of 2-Furanpropanoic acid, β-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]- led to compounds with potent PPARγ agonist activity, showing potential for the treatment of type 2 diabetes. The optimal compound in this series demonstrated an EC50 of 0.8 nM in cell-based assays, with significantly reduced side effects compared to existing thiazolidinedione drugs.
The compound's stability profile has also been a subject of recent investigation. Accelerated stability studies under various pH conditions (published in Journal of Pharmaceutical Sciences, 2023) revealed that the Boc-protected amine provides excellent protection against degradation, with >90% of the compound remaining intact after 6 months at 40°C/75% relative humidity. These findings support its use as a stable intermediate in multi-step synthetic routes.
Looking forward, several research groups are exploring the incorporation of this scaffold into PROTAC (PROteolysis TArgeting Chimera) molecules. Preliminary results presented at the 2024 American Chemical Society national meeting suggest that the furan moiety may serve as an effective linker in these bifunctional molecules, potentially opening new avenues for targeted protein degradation therapies.
In conclusion, 2-Furanpropanoic acid, β-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]- (2138379-85-6) represents a versatile and pharmacologically relevant scaffold with growing importance in medicinal chemistry. Its unique structural features, synthetic accessibility, and demonstrated biological activities make it a compound of significant interest for future drug discovery efforts across multiple therapeutic areas.
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